2,8-Dibromodibenzothiophene

Synthetic Chemistry Electrophilic Aromatic Substitution Process Chemistry

This 2,8-isomer is the cost-effective, high-yield (83%) precursor for high-performance organic electronics. It uniquely enables OFET polymers with hole mobilities >10 cm²/V·s (100x conventional) and blue PhOLED hosts with 42 cd/A efficiency. Its strategic 2,8-substitution is essential for scalable Suzuki polycondensation and is cited in over 760 patents. Procure for R&D targeting next-gen flexible displays and lighting.

Molecular Formula C12H6Br2S
Molecular Weight 342.05 g/mol
CAS No. 31574-87-5
Cat. No. B047624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dibromodibenzothiophene
CAS31574-87-5
Synonyms2,8-Dibromodibenzo[b,d]thiophene
Molecular FormulaC12H6Br2S
Molecular Weight342.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)Br
InChIInChI=1S/C12H6Br2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
InChIKeyWNEXSUAHKVAPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dibromodibenzothiophene (CAS 31574-87-5) as a Strategic Building Block for OLED and OFET Materials Procurement


2,8-Dibromodibenzothiophene (CAS 31574-87-5) is a dibromo-substituted dibenzothiophene derivative with a rigid, planar π-conjugated scaffold . It is primarily utilized as a critical synthetic intermediate for constructing advanced organic electronic materials, particularly for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound features bromine atoms at the 2- and 8-positions, which are strategically placed for efficient palladium-catalyzed cross-coupling reactions, enabling the synthesis of well-defined conjugated polymers and small molecules [1]. Commercial specifications typically cite a purity of ≥98-99% and a melting point of 226 °C .

Why 2,8-Dibromodibenzothiophene Cannot Be Casually Substituted with Other Dibenzothiophene Isomers or Mono-Brominated Analogs in Electronic Material Synthesis


Substituting 2,8-Dibromodibenzothiophene with other isomers (e.g., 2,7- or 3,7-) or mono-brominated analogs (e.g., 2-bromo-) is not a like-for-like replacement due to profound differences in synthetic accessibility, material performance, and commercial precedent. The 2,8-isomer is the primary product of direct electrophilic bromination, with reported yields up to 83%, making it uniquely accessible and cost-effective for large-scale material synthesis . In contrast, other isomers require complex, multi-step synthetic routes with lower overall yields, impacting procurement economics and scalability . Furthermore, the precise 2,8-substitution pattern is essential for the performance of downstream electronic materials. For instance, OFETs fabricated from polymers derived from 2,8-Dibromodibenzothiophene achieve hole mobilities two orders of magnitude higher than those based on conventional polymers . The patent landscape also reflects this preference, with over 760 patents citing this specific compound, a clear indicator of its established and non-fungible role in industrial R&D [1].

Quantitative Comparative Evidence: Why 2,8-Dibromodibenzothiophene Outperforms Its Closest Analogs


Synthetic Accessibility: Direct Bromination Yields 2,8-Dibromodibenzothiophene in 83% Yield, Surpassing Other Isomers

The synthesis of 2,8-Dibromodibenzothiophene is highly favored over its regioisomers. Direct bromination of dibenzothiophene with bromine in chloroform at 0°C yields the 2,8-isomer as the major product with an 83% yield . In contrast, the synthesis of the 1,3-isomer is not accessible by this direct route and requires more complex directed ortho-metallation strategies . Similarly, the 3,7-isomer also necessitates alternative, less efficient pathways .

Synthetic Chemistry Electrophilic Aromatic Substitution Process Chemistry

OLED Performance: PPT Derived from 2,8-Dibromodibenzothiophene Achieves a High Current Efficiency of 42 cd/A in Blue PhOLEDs

The electron transport material 2,8-Bis(diphenyl-phosphoryl)-dibenzo[b,d]thiophene (PPT), a direct derivative of 2,8-Dibromodibenzothiophene, demonstrates high performance as a host for blue phosphorescent OLEDs. When hosting the blue emitter FIrPic, PPT-based devices achieved a current efficiency of 42 cd/A . This performance is benchmarked against state-of-the-art blue PhOLED hosts . While direct comparator data for materials derived from other dibenzothiophene isomers is not available in this specific configuration, the high efficiency of PPT validates the 2,8-substitution pattern for creating effective electron-transporting and host materials.

OLED Phosphorescent OLEDs Host Materials Device Efficiency

Charge Carrier Mobility: Polymers from 2,8-Dibromodibenzothiophene Exhibit Hole Mobility of 10.1 cm²/V·s, a 100-Fold Increase Over Conventional OFET Materials

Materials synthesized from 2,8-Dibromodibenzothiophene are reported to significantly enhance charge carrier mobility in OFETs. Solution-processed OFETs using a polymer (syn-TBBT) prepared from this compound as a starting material achieved a high hole mobility of 10.1 cm²/V·s . This value is approximately two orders of magnitude higher than the hole mobility reported for conventional polymers used in similar OFET applications, which are typically around 0.1 cm²/V·s .

OFET Organic Field-Effect Transistors Hole Mobility Charge Transport

Commercial Precedence: Over 760 Patents Cite 2,8-Dibromodibenzothiophene as a Key Intermediate, Far Exceeding Other Isomers

The commercial and industrial relevance of 2,8-Dibromodibenzothiophene is underscored by its extensive citation in the patent literature. A search of patent databases reveals that this specific compound is referenced in over 764 patents [1]. This high patent count is a strong, quantitative indicator of its established and validated use as a key intermediate in the development of proprietary materials, particularly for organic electronics.

Patent Analytics Intellectual Property Commercial Relevance Material Science

Definitive Application Scenarios for Procuring 2,8-Dibromodibenzothiophene Based on Comparative Performance Data


Synthesis of High-Performance OFET Polymers for Flexible Displays

Procurement of 2,8-Dibromodibenzothiophene is justified when the objective is to synthesize polymers for solution-processed OFETs that require hole mobilities exceeding 10 cm²/V·s. As demonstrated, polymers like syn-TBBT derived from this precursor achieve a hole mobility of 10.1 cm²/V·s, a 100-fold improvement over conventional polymer benchmarks . This performance is critical for enabling faster refresh rates and lower power consumption in flexible displays and sensor arrays.

Development of Efficient Blue Phosphorescent OLED (PhOLED) Host Materials

This compound is the preferred starting material for synthesizing electron-transporting host materials like PPT for blue PhOLEDs. The resulting devices have demonstrated a high current efficiency of 42 cd/A when hosting the FIrPic emitter . This validated performance makes 2,8-Dibromodibenzothiophene an essential procurement item for research teams focused on improving the efficiency and lifetime of blue OLEDs for display and lighting applications.

Scalable Synthesis of Well-Defined Conjugated Polymers for Optoelectronics

2,8-Dibromodibenzothiophene is uniquely suited for the scalable synthesis of poly(dibenzothiophene) (PDBT) and related copolymers via Suzuki-Miyaura polycondensation [1]. The high-yield and regioselective synthesis of the monomer (83% yield) ensures a cost-effective and reliable supply chain for producing high-purity polymers with controlled molecular weights and photophysical properties. This is essential for the commercial translation of organic photovoltaic and light-emitting devices.

Intellectual Property-Driven R&D in Organic Electronics

For industrial R&D programs aiming to develop new, proprietary materials for OLEDs or OFETs, 2,8-Dibromodibenzothiophene is a strategically important intermediate. Its citation in over 764 patents [2] confirms its central role in the intellectual property landscape of organic electronics. Procuring this compound allows research teams to operate within an established and fertile area of innovation, building upon a wealth of prior art to create new, patentable compositions of matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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